4-Fluoro-N-isopropylaniline
Overview
Description
4-Fluoro-N-isopropylaniline is an organic compound with the chemical formula C9H12FN. It is characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline ring. This compound appears as a colorless to pale yellow liquid and is known for its applications in various chemical processes, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N-isopropylaniline can be synthesized through several methods. One common method involves the reaction of 4-fluoronitrobenzene with isopropylamine in the presence of a catalyst. The reaction typically occurs under hydrogenation conditions, using catalysts such as platinum on carbon or Raney nickel. The process involves the following steps :
Hydrogenation of 4-fluoronitrobenzene:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the aniline group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield amine derivatives with different alkyl groups
Scientific Research Applications
4-Fluoro-N-isopropylaniline has extensive applications across various scientific research domains:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs with fluorinated aromatic rings.
Agrochemical Synthesis: It is used in the synthesis of herbicides and pesticides, such as flufenacet.
Organic Synthesis: The compound is a versatile reagent in organic synthesis, facilitating the formation of heterocyclic compounds and polymeric materials.
Material Science: It is a foundational component in the production of fluorinated polymers and other advanced materials.
Mechanism of Action
The precise mechanism of action for 4-Fluoro-N-isopropylaniline remains an area of ongoing investigation. current understanding suggests that the compound forms complexes with target molecules, acting as a catalyst to facilitate various chemical reactions. These complexes undergo a series of transformations, ultimately leading to the formation of new products. The compound’s role as a catalyst is crucial in mediating these reactions and enhancing their efficiency .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the isopropyl group.
N-Isopropylaniline: Similar but lacks the fluorine atom.
4-Fluoro-N-methylaniline: Similar but has a methyl group instead of an isopropyl group.
Uniqueness
4-Fluoro-N-isopropylaniline is unique due to the presence of both fluorine and isopropyl groups on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes. The fluorine atom enhances the compound’s reactivity and stability, while the isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
4-fluoro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXBOQCXULAXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074675 | |
Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70441-63-3 | |
Record name | 4-Fluoro-N-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70441-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070441633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-N-(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-N-isopropylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD948689P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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